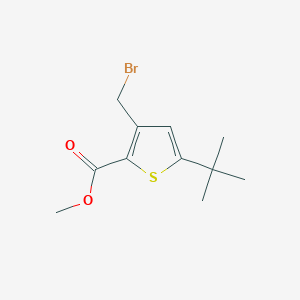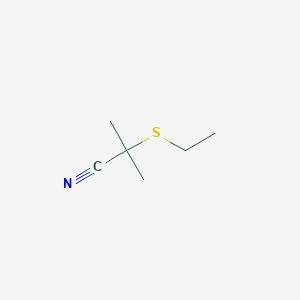
Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in organic synthesis and materials science. This particular compound features a bromomethyl group and a tert-butyl group, which can influence its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate typically involves the bromination of a methyl-substituted thiophene derivative. One common method is the bromination of methyl 5-(tert-butyl)thiophene-2-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from the ester group.
科学的研究の応用
Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and organic electronic materials due to its aromatic properties.
Medicinal Chemistry: Investigated for potential pharmacological activities and as a precursor for drug development.
Biological Studies: Used in studies involving thiophene derivatives and their interactions with biological systems.
作用機序
The mechanism of action of Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate depends on the specific reactions it undergoes. For nucleophilic substitution, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the sulfur atom in the thiophene ring can be targeted, leading to the formation of sulfoxides or sulfones. The ester group can be reduced to an alcohol through the transfer of hydride ions.
類似化合物との比較
Similar Compounds
Methyl 3-(bromomethyl)thiophene-2-carboxylate: Lacks the tert-butyl group, which can affect its reactivity and applications.
Methyl 5-(tert-butyl)thiophene-2-carboxylate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 3-(chloromethyl)-5-(tert-butyl)thiophene-2-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.
Uniqueness
Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate is unique due to the presence of both the bromomethyl and tert-butyl groups. The bromomethyl group enhances its reactivity in nucleophilic substitution reactions, while the tert-butyl group provides steric hindrance and influences the compound’s stability and solubility.
特性
CAS番号 |
1361386-46-0 |
|---|---|
分子式 |
C11H15BrO2S |
分子量 |
291.21 g/mol |
IUPAC名 |
methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate |
InChI |
InChI=1S/C11H15BrO2S/c1-11(2,3)8-5-7(6-12)9(15-8)10(13)14-4/h5H,6H2,1-4H3 |
InChIキー |
KDLLDSDZHKCIKW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(S1)C(=O)OC)CBr |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-(4-fluorophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B8648166.png)



![2-butyl-1H-thieno[3,4-d]imidazole](/img/structure/B8648199.png)








